

Application Notes and Protocols for 5-Fam-Ipetgg in Flow Cytometry

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Compound of Interest

Compound Name: 5-Fam-Ipetgg

Cat. No.: B15599984

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Introduction

Sortase-mediated ligation is a powerful enzymatic method for the site-specific modification of proteins. This technique utilizes the bacterial transpeptidase, Sortase A (SrtA), which recognizes a specific amino acid motif (LPXTG) and catalyzes the formation of a new peptide bond with an oligoglycine nucleophile. **5-Fam-Ipetgg** is a fluorescently labeled peptide substrate for Sortase A, incorporating the recognition sequence 'LPETGG' and the green fluorescent dye 5-carboxyfluorescein (5-FAM). This reagent enables the covalent and site-specific labeling of target proteins on the surface of living cells, making it an invaluable tool for flow cytometry-based analysis.

These application notes provide a detailed overview and experimental protocols for the use of **5-Fam-Ipetgg** in flow cytometry to quantify cell surface protein expression and analyze cellular populations.

Principle of Sortase-Mediated Labeling with 5-Fam-Ipetgg

The core of the technique lies in the enzymatic reaction catalyzed by Sortase A. A target protein is genetically engineered to display a short oligoglycine sequence (e.g., GGG) at its N-terminus or a C-terminal LPETG motif. When cells expressing this modified protein are

incubated with **5-Fam-Ipetgg** and Sortase A, the enzyme cleaves the peptide bond between the threonine and glycine residues of the **5-Fam-Ipetgg** substrate. This cleavage results in a transient thioester intermediate between the threonine of the substrate and a cysteine residue in the Sortase A active site. Subsequently, the N-terminal amine of the oligoglycine tag on the target protein attacks this intermediate, leading to the formation of a stable amide bond and the covalent attachment of the **5-FAM-Ipetgg** probe to the protein of interest. The resulting fluorescently labeled cells can then be readily analyzed by flow cytometry.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Key Applications in Flow Cytometry

- **Quantification of Cell Surface Protein Expression:** Measure the abundance of a specific protein on the cell surface with high specificity.
- **Analysis of Protein Dynamics:** Track changes in protein expression levels in response to various stimuli or during different cellular processes.
- **Cell Population Identification and Sorting:** Isolate specific cell populations based on the expression of the target protein for further downstream analysis.
- **High-Throughput Screening:** Screen compound libraries for their effects on the cell surface expression of a target protein.

Data Presentation

The following tables provide representative quantitative data from flow cytometry experiments using sortase-mediated labeling with a fluorescent LPETG peptide, analogous to **5-Fam-Ipetgg**. These examples illustrate the type of data that can be generated and are intended for guidance in experimental design and data interpretation.

Table 1: Titration of **5-Fam-Ipetgg** for Optimal Cell Labeling

5-Fam-Ipetgg Concentration (μM)	Median Fluorescence Intensity (MFI)	Percentage of Labeled Cells (%)
0 (Control)	50	1.2
1	1500	85.3
5	4500	98.1
10	5200	98.5
20	5300	98.6

Note: Data are representative and will vary depending on the cell type, expression level of the target protein, and Sortase A concentration.

Table 2: Time Course of **5-Fam-Ipetgg** Labeling

Incubation Time (minutes)	Median Fluorescence Intensity (MFI)	Percentage of Labeled Cells (%)
0	52	1.5
15	2500	90.2
30	4800	98.3
60	5100	98.6
120	5150	98.7

Note: Reaction performed at 37°C with 10 μM **5-Fam-Ipetgg** and 10 μM Sortase A. Data are representative.

Experimental Protocols

Protocol 1: General Cell Surface Labeling with **5-Fam-Ipetgg** for Flow Cytometry

This protocol provides a general procedure for the fluorescent labeling of cell surface proteins engineered with an N-terminal oligoglycine tag using **5-Fam-Ipetgg** and Sortase A.

Materials:

- Cells expressing the target protein with an N-terminal oligoglycine (e.g., GGG) tag
- **5-Fam-Ipetgg** (lyophilized powder)
- Recombinant Sortase A (e.g., pentamutant or heptamutant for higher activity)
- Dulbecco's Phosphate-Buffered Saline (DPBS)
- Fetal Bovine Serum (FBS)
- Flow Cytometry Staining Buffer (e.g., DPBS with 2% FBS and 0.1% sodium azide)
- Propidium Iodide (PI) or other viability dye

Procedure:

- Cell Preparation:
 - Harvest cells and wash once with DPBS.
 - Count the cells and determine viability.
 - Resuspend the cells in DPBS at a concentration of 1×10^6 cells/mL.
- Reagent Preparation:
 - Reconstitute lyophilized **5-Fam-Ipetgg** in sterile water or DPBS to a stock concentration of 1 mM. Store aliquots at -20°C .
 - Prepare a working solution of Sortase A in DPBS. The optimal concentration should be determined empirically but typically ranges from 5 to 50 μM .
- Labeling Reaction:

- In a microcentrifuge tube, combine the following:
 - 1×10^6 cells
 - **5-Fam-Ipetgg** to a final concentration of 1-20 μM (start with 10 μM).
 - Sortase A to a final concentration of 5-50 μM (start with 10 μM).
 - Adjust the final volume to 100 μL with DPBS.
- Incubate the reaction for 30-60 minutes at 37°C with gentle agitation.
- Washing:
 - After incubation, add 1 mL of cold Flow Cytometry Staining Buffer to the cell suspension.
 - Centrifuge at 300 x g for 5 minutes at 4°C.
 - Carefully aspirate the supernatant.
 - Repeat the wash step two more times to remove unbound **5-Fam-Ipetgg** and Sortase A.
- Staining for Viability (Optional):
 - Resuspend the cell pellet in 100 μL of Flow Cytometry Staining Buffer.
 - Add a viability dye such as Propidium Iodide (PI) according to the manufacturer's instructions.
- Flow Cytometry Analysis:
 - Resuspend the final cell pellet in an appropriate volume of Flow Cytometry Staining Buffer (e.g., 300-500 μL).
 - Analyze the cells on a flow cytometer equipped with a 488 nm laser for excitation of 5-FAM.
 - Collect fluorescence data in the appropriate channel (typically around 520 nm).

Negative Controls:

- Unlabeled Cells: Cells not subjected to the labeling reaction to determine background autofluorescence.
- Cells + **5-Fam-Ipetgg** (No Sortase A): To control for non-specific binding of the fluorescent peptide to the cells.
- Cells + Sortase A (No **5-Fam-Ipetgg**): To ensure the enzyme itself does not cause a change in fluorescence.
- Wild-type Cells (No oligoglycine tag) + **5-Fam-Ipetgg** + Sortase A: To demonstrate the specificity of the labeling for the engineered tag.

Protocol 2: Optimization of Labeling Conditions

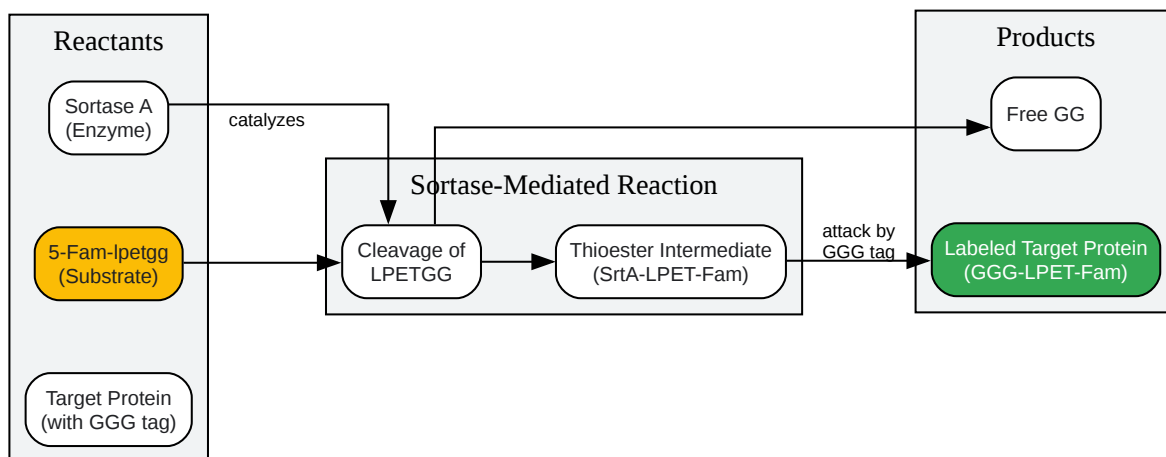
To achieve optimal labeling, it is recommended to titrate the concentrations of **5-Fam-Ipetgg** and Sortase A, as well as the incubation time.

Procedure:

- Set up a series of labeling reactions as described in Protocol 1.
- Titration of **5-Fam-Ipetgg**: Keep the Sortase A concentration and incubation time constant while varying the concentration of **5-Fam-Ipetgg** (e.g., 0, 1, 5, 10, 20 μ M).
- Titration of Sortase A: Keep the **5-Fam-Ipetgg** concentration and incubation time constant while varying the concentration of Sortase A (e.g., 0, 1, 5, 10, 20 μ M).
- Time Course: Keep the concentrations of **5-Fam-Ipetgg** and Sortase A constant and perform the labeling reaction for different durations (e.g., 0, 15, 30, 60, 120 minutes).
- Analyze all samples by flow cytometry and compare the Median Fluorescence Intensity (MFI) and percentage of positive cells to determine the optimal conditions.

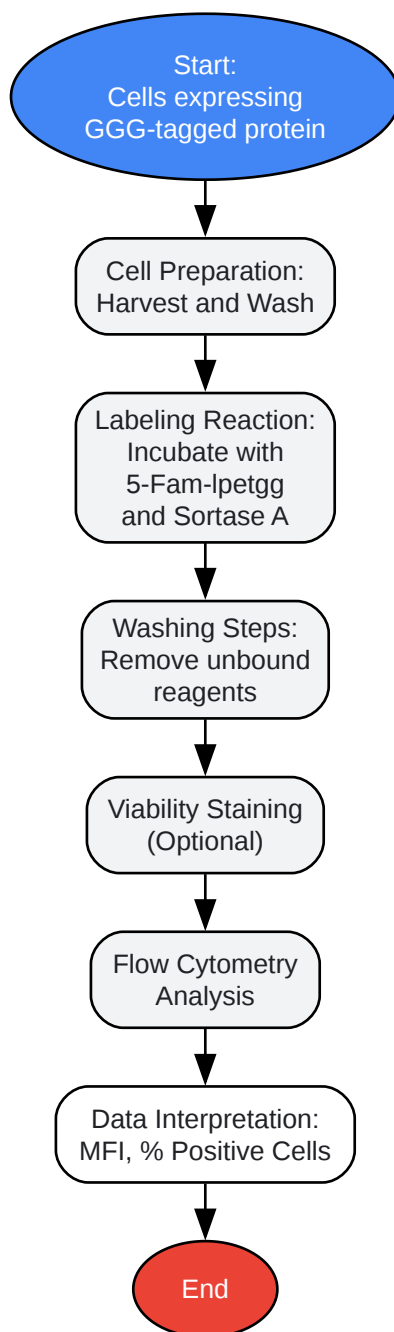
Visualizations

Signaling Pathway and Experimental Workflow Diagrams



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Caption: Sortase A-mediated ligation of **5-Fam-lpetgg** to a target protein.



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